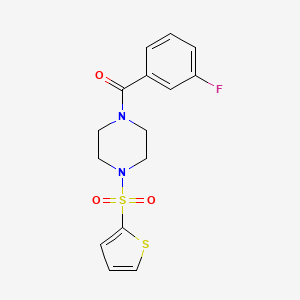

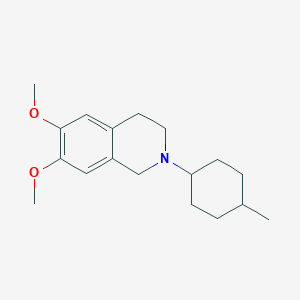

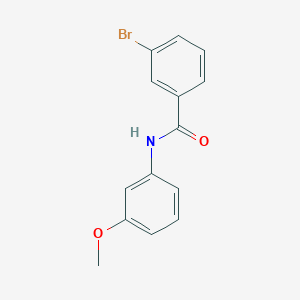

N-(4-methyl-2-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methyl-2-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as MCPA-M, is a herbicide widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and turf. MCPA-M is a member of the phenoxy herbicide family and is classified as a synthetic auxin. It has been in use since the 1940s and is still one of the most commonly used herbicides in the world.

Mechanism of Action

MCPA-M acts by mimicking the natural plant hormone indole-3-acetic acid (IAA), which regulates plant growth and development. MCPA-M binds to the same receptors as IAA, but it is more stable and persistent than IAA. This results in an overstimulation of the receptors, leading to uncontrolled growth and eventually, death of the plant. MCPA-M is absorbed by the plant through the leaves and is transported to the growing points, where it inhibits cell division and elongation.

Biochemical and Physiological Effects:

MCPA-M has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in cell wall synthesis, resulting in reduced cell wall strength and increased susceptibility to stress. MCPA-M also affects the production of reactive oxygen species (ROS), which are important signaling molecules in plant stress responses. In addition, MCPA-M has been shown to alter the expression of genes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

MCPA-M is a widely used herbicide, and its mechanism of action is well understood. It is relatively inexpensive and easy to obtain, making it a popular choice for lab experiments. However, MCPA-M has some limitations. It is toxic to many non-target organisms, and its persistence in the environment can lead to contamination of soil and water. In addition, MCPA-M can have variable effects depending on the plant species and growth conditions, making it difficult to compare results across experiments.

Future Directions

There are several areas of future research related to MCPA-M. One area is the development of safer and more environmentally friendly alternatives to MCPA-M for weed control. Another area is the investigation of the effects of MCPA-M on non-target organisms, including insects, birds, and mammals. Finally, there is a need for more research on the long-term effects of MCPA-M on soil health and ecosystem function.

Synthesis Methods

The synthesis of MCPA-M involves the reaction of 2,4,5-trichlorophenoxyacetic acid with 4-methyl-2-pyridinylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction takes place in anhydrous solvents like dichloromethane or acetonitrile, and the product is purified using column chromatography. The yield of the reaction is typically around 70-80%, and the purity of the product is usually greater than 95%.

Scientific Research Applications

MCPA-M has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been used as a tool to study plant growth and development, and its mechanism of action has been studied in detail. MCPA-M has also been used to investigate the role of synthetic auxins in plant biology. In addition to its use in agriculture, MCPA-M has been used in research on environmental contamination and remediation.

properties

IUPAC Name |

N-(4-methylpyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2O2/c1-8-2-3-18-13(4-8)19-14(20)7-21-12-6-10(16)9(15)5-11(12)17/h2-6H,7H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGAOVRHLIIXQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)

![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)

![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)